3-chloro-4-methoxy-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

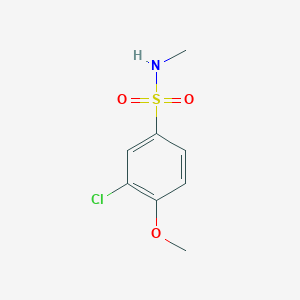

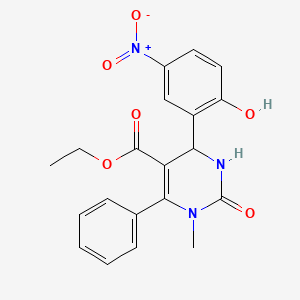

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 . It is also known by its IUPAC name, 3-chloro-4-methoxy-N-methylbenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of 3-chloro-4-methoxy-N-methylbenzenesulfonamide consists of a benzene ring substituted with a chloro group at the 3rd position, a methoxy group at the 4th position, and a methylbenzenesulfonamide group .科学的研究の応用

Chlorinating Reagent for Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide serves as a structurally simple and reactive chlorinating agent, conveniently prepared in high yield. It has been utilized to chlorinate a wide range of organic substrates including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, achieving chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

Studies have evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds, including variants of N-methylbenzenesulfonamide, demonstrated significant anticancer activities through mechanisms such as disrupting tubulin polymerization and inducing cell cycle arrest (T. Owa et al., 2002).

Antifungal and Anti-HIV Activities

A series of novel sulfonamides bearing the 1,3,4-oxadiazole moiety, related to N-methylbenzenesulfonamide, have been synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (M. Zareef et al., 2007).

Material Science: Metallophthalocyanines Synthesis

N-methylbenzenesulfonamide derivatives have been utilized in the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines. These compounds exhibit unique electrochemical and spectroelectrochemical properties, indicating their potential for applications in material science and catalysis (H. Kantekin et al., 2015).

作用機序

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical can remove a hydrogen atom from the benzylic position, leading to various transformations .

Biochemical Pathways

The reactions at the benzylic position can lead to various transformations, potentially affecting multiple biochemical pathways .

Result of Action

The transformations resulting from reactions at the benzylic position could lead to various molecular and cellular effects .

特性

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYLEXBBCVIISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)